Cas no 2680769-48-4 (benzyl N-(6-bromo-2-cyano-3-fluorophenyl)carbamate)

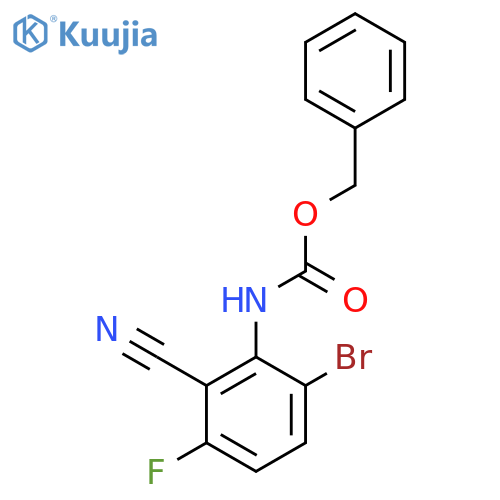

2680769-48-4 structure

商品名:benzyl N-(6-bromo-2-cyano-3-fluorophenyl)carbamate

benzyl N-(6-bromo-2-cyano-3-fluorophenyl)carbamate 化学的及び物理的性質

名前と識別子

-

- benzyl N-(6-bromo-2-cyano-3-fluorophenyl)carbamate

- EN300-28298328

- 2680769-48-4

-

- インチ: 1S/C15H10BrFN2O2/c16-12-6-7-13(17)11(8-18)14(12)19-15(20)21-9-10-4-2-1-3-5-10/h1-7H,9H2,(H,19,20)

- InChIKey: ACCHRXZYMSSVHV-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(C(C#N)=C1NC(=O)OCC1C=CC=CC=1)F

計算された属性

- せいみつぶんしりょう: 347.99097g/mol

- どういたいしつりょう: 347.99097g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 406

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 62.1Ų

benzyl N-(6-bromo-2-cyano-3-fluorophenyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28298328-0.5g |

benzyl N-(6-bromo-2-cyano-3-fluorophenyl)carbamate |

2680769-48-4 | 95.0% | 0.5g |

$1357.0 | 2025-03-19 | |

| Enamine | EN300-28298328-5.0g |

benzyl N-(6-bromo-2-cyano-3-fluorophenyl)carbamate |

2680769-48-4 | 95.0% | 5.0g |

$4102.0 | 2025-03-19 | |

| Enamine | EN300-28298328-0.05g |

benzyl N-(6-bromo-2-cyano-3-fluorophenyl)carbamate |

2680769-48-4 | 95.0% | 0.05g |

$1188.0 | 2025-03-19 | |

| Enamine | EN300-28298328-2.5g |

benzyl N-(6-bromo-2-cyano-3-fluorophenyl)carbamate |

2680769-48-4 | 95.0% | 2.5g |

$2771.0 | 2025-03-19 | |

| Enamine | EN300-28298328-1.0g |

benzyl N-(6-bromo-2-cyano-3-fluorophenyl)carbamate |

2680769-48-4 | 95.0% | 1.0g |

$1414.0 | 2025-03-19 | |

| Enamine | EN300-28298328-0.1g |

benzyl N-(6-bromo-2-cyano-3-fluorophenyl)carbamate |

2680769-48-4 | 95.0% | 0.1g |

$1244.0 | 2025-03-19 | |

| Enamine | EN300-28298328-1g |

benzyl N-(6-bromo-2-cyano-3-fluorophenyl)carbamate |

2680769-48-4 | 1g |

$1414.0 | 2023-09-07 | ||

| Enamine | EN300-28298328-0.25g |

benzyl N-(6-bromo-2-cyano-3-fluorophenyl)carbamate |

2680769-48-4 | 95.0% | 0.25g |

$1300.0 | 2025-03-19 | |

| Enamine | EN300-28298328-5g |

benzyl N-(6-bromo-2-cyano-3-fluorophenyl)carbamate |

2680769-48-4 | 5g |

$4102.0 | 2023-09-07 | ||

| Enamine | EN300-28298328-10.0g |

benzyl N-(6-bromo-2-cyano-3-fluorophenyl)carbamate |

2680769-48-4 | 95.0% | 10.0g |

$6082.0 | 2025-03-19 |

benzyl N-(6-bromo-2-cyano-3-fluorophenyl)carbamate 関連文献

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

2680769-48-4 (benzyl N-(6-bromo-2-cyano-3-fluorophenyl)carbamate) 関連製品

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 857369-11-0(2-Oxoethanethioamide)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量